Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Overview
Description
Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid: is a compound that features a pyrrolidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid typically involves the protection of the amino group on the pyrrolidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The resulting Boc-protected pyrrolidine is then reacted with bromoacetic acid to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the acetic acid moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Common coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis involving this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then form various derivatives through further reactions .
Scientific Research Applications
Chemistry: In chemistry, Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and as a building block for bioactive molecules. Its unique structure allows for the exploration of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity and influences the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine: This compound is similar in structure but lacks the acetic acid moiety.
N-Boc-pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: Amino[1-
Properties
IUPAC Name |
2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMLEARVVVKXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167682 | |
Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862372-68-7 | |
Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862372-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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